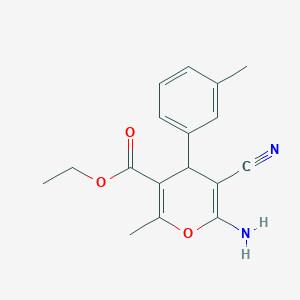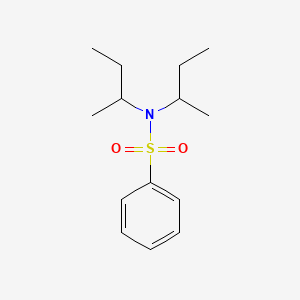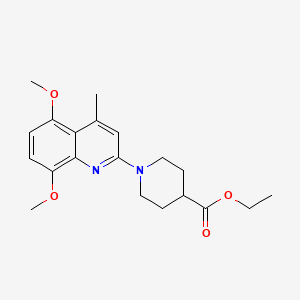
ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate
説明
Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
科学的研究の応用
Molecular Structure and Interactions
- DFT Analysis of Supra-Molecular Assemblies : Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate has been characterized theoretically, revealing interesting supra-molecular assemblies formed in its solid state. The analysis includes classical H-bonds, π–stacking, and unconventional π–hole interactions due to its unique electron withdrawing (CN) and donating (NH2) groups (Chowhan et al., 2020).
Synthetic Applications and Derivatives
- Reactions with Nucleophilic Reagents : This compound can be converted into various derivatives like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, demonstrating its versatility in chemical reactions (Harb et al., 1989).
- Ultrasound-Assisted Synthesis : It's part of a new series of compounds synthesized using a one-pot multi-component reaction, indicating its utility in facile and eco-friendly synthesis methods (Kumbhani et al., 2022).
Chemical Properties and Synthesis
- Synthesis Under Various Conditions : The compound is a part of synthetic studies involving different catalysts, indicating its adaptability in various chemical environments (Hai et al., 2017).
- Efficient and Expeditious Synthesis : Its synthesis via a three-component, one-pot reaction in water highlights the compound's efficiency and the advantage of using inexpensive catalysts (El-bayouki et al., 2014).
Structural Analysis
- Crystal Structure Studies : The crystal structures of derivatives of this compound have been extensively studied, highlighting its significance in structural chemistry (Nesterov & Viltchinskaia, 2001).
Applications in Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of this compound have been synthesized and characterized for their potential in mitigating acid corrosion, demonstrating its practical applications in industrial contexts (Saranya et al., 2020).
Computational and Theoretical Studies
- DFT and TD-DFT Methods for Analysis : Computational analysis using DFT and TD-DFT methods provides insights into the electronic structure, offering a deeper understanding of its chemical behavior (Adole et al., 2021).
Scientific Research Applications of Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate
Molecular Structure and Interactions
- DFT Analysis of Supra-Molecular Assemblies : Ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate has been characterized theoretically, revealing interesting supra-molecular assemblies formed in its solid state. The analysis includes classical H-bonds, π–stacking, and unconventional π–hole interactions due to its unique electron withdrawing (CN) and donating (NH2) groups (Chowhan et al., 2020).
Synthetic Applications and Derivatives
- Reactions with Nucleophilic Reagents : This compound can be converted into various derivatives like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, demonstrating its versatility in chemical reactions (Harb et al., 1989).
- Ultrasound-Assisted Synthesis : It's part of a new series of compounds synthesized using a one-pot multi-component reaction, indicating its utility in facile and eco-friendly synthesis methods (Kumbhani et al., 2022).
Chemical Properties and Synthesis
- Synthesis Under Various Conditions : The compound is a part of synthetic studies involving different catalysts, indicating its adaptability in various chemical environments (Hai et al., 2017).
- Efficient and Expeditious Synthesis : Its synthesis via a three-component, one-pot reaction in water highlights the compound's efficiency and the advantage of using inexpensive catalysts (El-bayouki et al., 2014).
Structural Analysis
- Crystal Structure Studies : The crystal structures of derivatives of this compound have been extensively studied, highlighting its significance in structural chemistry (Nesterov & Viltchinskaia, 2001).
Applications in Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of this compound have been synthesized and characterized for their potential in mitigating acid corrosion, demonstrating its practical applications in industrial contexts (Saranya et al., 2020).
Computational and Theoretical Studies
- DFT and TD-DFT Methods for Analysis : Computational analysis using DFT and TD-DFT methods provides insights into the electronic structure, offering a deeper understanding of its chemical behavior (Adole et al., 2021).
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-7-5-6-10(2)8-12/h5-8,15H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHURACKKXCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC(=C2)C)C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 6-amino-5-cyano-2-methyl-4-(3-methylphenyl)-4H-pyran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4925925.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![2-benzyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4925943.png)

![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)
